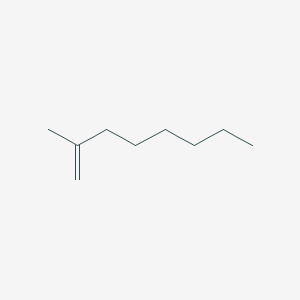

2-Methyl-1-octene

Descripción general

Descripción

2-Methyl-1-octene is an organic compound with the molecular formula C₉H₁₈. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyl-1-octene can be synthesized through several methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-1-octanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

Alkylation Reactions: Another method involves the alkylation of 1-octene with methyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes to achieve the desired structure and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. For example, oxidation with potassium permanganate can yield 2-methyl-1-octanol.

Hydroboration-Oxidation: This reaction involves the addition of borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) to form alcohols.

Hydrogenation: The compound can be hydrogenated in the presence of a catalyst such as palladium on carbon to form 2-methyl-octane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

Hydroboration-Oxidation: Borane (BH₃), hydrogen peroxide (H₂O₂)

Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Major Products:

Oxidation: 2-Methyl-1-octanol

Hydroboration-Oxidation: 2-Methyl-1-octanol

Hydrogenation: 2-Methyl-octane

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Polymer Chemistry

- Comonomer in Polymer Production: 2-Methyl-1-octene is widely used as a comonomer in the production of specialty polymers, including high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). The incorporation of this compound enhances the mechanical properties and thermal stability of the resulting polymers.

- Case Study: Research has shown that copolymerization of this compound with methyl acrylate can yield high molecular weight alternating copolymers, demonstrating its effectiveness in producing materials with tailored properties .

2. Organic Synthesis

- Intermediate for Organic Compounds: This compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives through functionalization reactions.

- Example Reactions:

3. Catalysis Research

- Catalytic Processes: this compound is utilized in studies involving transition metal catalysis, particularly in dimerization and oligomerization reactions. These processes are crucial for synthesizing higher molecular weight olefins and other valuable products.

- Mechanistic Insights: The interaction of this compound with transition metal complexes has been extensively studied to understand its reactivity under various conditions, leading to advancements in catalytic methodologies .

4. Material Science

- Development of New Materials: The compound is employed in the development of materials with specific properties, such as enhanced chemical resistance and improved mechanical strength. Its unique structure contributes to the performance characteristics of these materials.

- Application Example: Research into the use of this compound in producing elastomers has indicated improvements in flexibility and durability compared to traditional materials .

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-octene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, including addition, elimination, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1-Octene: Another alkene with a similar structure but without the methyl substitution at the second carbon.

2-Methyl-1-heptene: A similar compound with one less carbon in the chain.

2-Methyl-2-octene: An isomer with the double bond located at the second carbon instead of the first.

Uniqueness: 2-Methyl-1-octene is unique due to its specific structure, which imparts distinct reactivity and properties compared to its isomers and other alkenes. The presence of the methyl group at the second carbon influences its steric and electronic characteristics, affecting its behavior in chemical reactions and its applications in various fields.

Actividad Biológica

2-Methyl-1-octene is an unsaturated hydrocarbon belonging to the class of alkenes, specifically a branched-chain olefin. Its molecular formula is C₉H₁₈, and it is primarily used in chemical synthesis and as a monomer in polymer production. Understanding its biological activity is crucial for assessing its environmental impact, potential toxicity, and applications in various fields.

- Molecular Weight : 126.24 g/mol

- Boiling Point : Approximately 143.5°C to 145°C

- Density : 0.79 g/cm³

- Reactivity : this compound can undergo various chemical reactions, including oxidation and polymerization, which can influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its environmental effects and potential health impacts. Key areas of interest include:

- Toxicological Effects : Studies indicate that exposure to this compound may lead to respiratory irritation and other adverse health effects. The compound's volatility raises concerns regarding inhalation exposure in industrial settings.

- Environmental Impact : As a volatile organic compound (VOC), this compound contributes to air pollution and can participate in photochemical reactions that produce ozone and other secondary pollutants.

Toxicological Studies

Recent research has focused on the toxicological profile of this compound. A summary of findings is presented in Table 1.

The biological mechanism by which this compound exerts its effects is not fully understood but may involve:

- Oxidative Stress : The compound may generate reactive oxygen species (ROS) upon metabolic activation, leading to cellular damage.

- Inflammatory Response : Exposure can trigger inflammatory pathways, contributing to respiratory issues.

Case Studies

Several case studies provide insights into the real-world implications of this compound exposure:

- Industrial Exposure Case (Colorado) :

- Environmental Monitoring (EPA) :

Análisis De Reacciones Químicas

Hydrogenation

2-Methyl-1-octene undergoes catalytic hydrogenation to form 2-methyloctane in the presence of palladium on carbon (Pd/C) and hydrogen gas (H₂). This reaction proceeds via syn addition of hydrogen across the double bond, yielding a saturated alkane.

Conditions :

-

Catalyst: Pd/C (5–10 wt%)

-

Pressure: 1–3 atm H₂

-

Temperature: 25–50°C

-

Solvent: Ethanol or hexane

Mechanism :

-

Adsorption of H₂ onto the catalyst surface.

-

Sequential addition of hydrogen atoms to the double bond.

Epoxidation

Reaction with peracids (e.g., mCPBA) generates 2-methyl-1,2-epoxyoctane via electrophilic addition.

Conditions :

Ozonolysis

Ozone cleaves the double bond to produce pentanal and 3-methylbutanal as primary products .

| Reactant | O₃ Rate Constant (10⁻¹⁷ cm³/molecule/s) | Products |

|---|---|---|

| This compound | 1.38 ± 0.06 | Pentanal + 3-methylbutanal |

Hydroboration-Oxidation

Anti-Markovnikov addition of boron occurs, followed by oxidation to 2-methyl-1-octanol .

Mechanism :

-

BH₃ adds to the less substituted carbon (terminal position).

Conditions :

-

Reagent: BH₃·THF (1.0 equiv)

-

Oxidizer: H₂O₂ (3.0 equiv), NaOH

-

Yield: 75–80%.

Dimerization and Oligomerization

Transition-metal catalysts (e.g., Cp₂ZrCl₂/MAO) promote dimerization to form 2,7-dimethyl-1,6-octadiene via a Zr-hydride intermediate .

Key Data :

-

Catalyst: Cp₂ZrCl₂/MAO (Al/Zr = 1:1)

-

Temperature: 25°C

-

Mechanism:

-

Zr-H bond formation.

-

Sequential alkene insertion and β-H elimination.

-

NO₃ Radical Reactions

This compound reacts rapidly with NO₃ radicals, with rate constants increasing with carbon chain length :

| Compound | k(NO₃) (10⁻¹⁴ cm³/molecule/s) |

|---|---|

| 2-Methyl-1-pentene | 43.8 ± 2.3 |

| This compound | 57.8 ± 2.6 |

| 2-Methyl-1-tridecene | 60.3 ± 3.4 |

Mechanism :

-

Radical addition to the double bond, forming nitrooxyperoxy radicals.

Free Radical Bromination

N-bromosuccinimide (NBS) generates allylic bromides (e.g., 3-bromo-1-octene and 1-bromo-2-octene ) via a chain mechanism .

Comparative Reactivity

The methyl substituent enhances steric effects, altering regioselectivity compared to linear alkenes:

| Parameter | This compound | 1-Octene |

|---|---|---|

| Oxidation Rate (O₃) | 1.38 ± 0.06 | 1.01 ± 0.04 |

| Dimerization Yield | 59% | 80–90% |

| Hydroboration Product | 2-Methyl-1-octanol | 1-Octanol |

Propiedades

IUPAC Name |

2-methyloct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEDQPGLIKZGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196635 | |

| Record name | 2-Methyl-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4588-18-5 | |

| Record name | 2-Methyl-1-octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1-octene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-OCTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8T4813JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of 2-Methyl-1-octene influence its reactivity with atmospheric oxidants?

A1: The presence of the double bond in this compound makes it susceptible to attack by atmospheric oxidants such as ozone (O3) and hydroxyl radicals (OH). Studies have shown that the rate constant for the reaction of OH radicals with this compound increases with increasing carbon number, suggesting that this is in part due to H-atom abstraction from the C-H bonds of the alkyl substituent groups. [] Additionally, the presence of the methyl group at the 2-position can influence the rate of reaction with these oxidants, although the exact impact is dependent on the specific oxidant and reaction conditions. [, ]

Q2: What are the environmental concerns associated with the presence of this compound in the atmosphere?

A2: this compound, like other alkenes, can contribute to the formation of secondary organic aerosols (SOA) in the atmosphere through reactions with atmospheric oxidants. [] SOA have implications for air quality, climate change, and human health. The specific products and their impacts depend on various factors, including atmospheric conditions and the presence of other reactive species.

Q3: Can you elaborate on the applications of this compound in organic synthesis, specifically in the context of the provided research?

A3: One research paper [] highlights the use of this compound in the alkylation of benzene. This reaction, catalyzed by sulfuric acid or aluminium chloride, leads to the formation of branched alkylbenzenes. The study revealed that the reaction conditions significantly influence the degree of isomerization and the preference for tertiary alkylbenzene formation.

Q4: Are there any studies investigating the biodegradability of this compound and its potential impact on ecosystems?

A4: While the provided research doesn't delve into the biodegradability of this compound, it's an important aspect to consider. Further research is needed to understand its fate and persistence in the environment and its potential effects on different ecosystems.

Q5: How do analytical techniques like GC and GC-MS help in understanding the presence and behavior of this compound?

A5: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools for identifying and quantifying this compound in complex mixtures, such as those found in atmospheric samples or reaction products. [, ] These techniques separate compounds based on their volatility and provide information about their molecular weight and fragmentation patterns, respectively, allowing for their identification and quantification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.